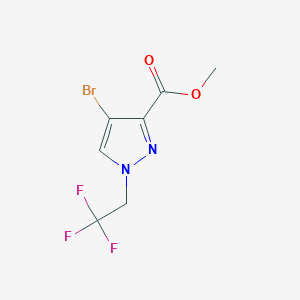

methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAKCEPESNRRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole derivatives with higher oxidation states.

Reduction: Formation of alcohols or other reduced derivatives of the pyrazole ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H6BrF3N2O2

- Molar Mass : 287.03 g/mol

- CAS Number : 1823403-85-5

The unique structure of this compound, characterized by the presence of a bromine atom and a trifluoroethyl group, contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is being investigated for its potential as a lead compound in drug discovery due to its biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Escherichia coli and Aspergillus niger at concentrations ranging from 20 to 50 µg/mL .

- Antifungal Properties : The compound has also been explored for its antifungal effects, showing promise in treating fungal infections.

- Antimalarial Activity : Preliminary research suggests that it may inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine biosynthesis in malaria parasites .

Agricultural Applications

The compound's herbicidal properties are of particular interest in agricultural research:

- Mechanism of Action : It inhibits protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis, leading to plant death. This makes it valuable for developing new herbicides .

- Effectiveness : Experimental formulations containing this compound achieved over 80% weed control at optimal dosages, indicating its practical application in herbicide development .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound showed significant inhibition against E. coli and A. niger at concentrations ranging from 20 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Herbicidal Application

A series of experiments evaluated the herbicidal effectiveness of this compound against common agricultural weeds. The results indicated that formulations containing this compound achieved over 80% weed control at optimal dosages, demonstrating its practical application in herbicide development.

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial (E. coli) | 20 | 75 |

| Antimicrobial (A. niger) | 50 | 85 |

| Herbicidal (Weed Control) | Optimal Dosage | >80 |

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The bromine atom and carboxylate ester group can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Calculated based on ethyl substitution.

Substituent Effects on Reactivity and Stability

- Trifluoroethyl vs. Methyl (Position 1): The trifluoroethyl group (-CF₃CH₂) in the target compound enhances electron-withdrawing effects, stabilizing the pyrazole ring against nucleophilic attack compared to methyl (-CH₃) in methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate .

Bromine vs. Iodine (Position 4) :

Ester Group Variations (Position 3/5) :

- Ethyl esters (e.g., ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate) may offer slower hydrolysis rates compared to methyl esters, improving pharmacokinetic profiles .

Biological Activity

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 1823403-85-5) is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 287.03 g/mol. The compound features a pyrazole ring substituted with a bromo group and a trifluoroethyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrF3N2O2 |

| Molecular Weight | 287.03 g/mol |

| CAS Number | 1823403-85-5 |

| SMILES | Cc1n[nH]c(=O)c1Br |

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities. The following sections summarize the key findings related to the biological activity of this compound and related compounds.

Anticancer Activity

Pyrazoles have been recognized for their anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The incorporation of trifluoroethyl groups in pyrazole derivatives has been associated with enhanced potency against certain cancer types, potentially due to increased lipophilicity and improved cellular uptake.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented in several studies. Compounds structurally related to this compound have demonstrated the ability to inhibit inflammatory mediators and cytokines . This suggests that the compound may also possess similar anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated various pyrazole carboxylic acids against different microbial strains, finding significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research into related pyrazoles showed that they could induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including the activation of caspases .

- Inflammatory Response Modulation : A review highlighted that certain pyrazole derivatives could modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethyl groups are introduced using alkylation agents (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Bromination at the pyrazole C4 position is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) with catalytic AIBN under reflux. Optimize yields by controlling stoichiometry (1.1–1.3 eq brominating agent) and monitoring reaction progress via TLC .

Q. How can impurities be effectively removed during purification of this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for initial purification. Recrystallization from ethanol/water (7:3 v/v) improves purity, as demonstrated for structurally similar brominated pyrazoles . For persistent trifluoroethyl-related byproducts, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use DMSO-d₆ to resolve signals; the trifluoroethyl group shows a quartet at δ 4.2–4.5 ppm (¹H) and a triplet at δ 120–125 ppm (¹³C, J = 285 Hz for CF₃) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ expected at m/z 330–332 for C₈H₇BrF₃N₂O₂) .

- IR : Look for ester C=O stretching at ~1720 cm⁻¹ and pyrazole ring vibrations at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group at C4 acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing trifluoroethyl group at N1 stabilizes the pyrazole ring, reducing undesired side reactions. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for 6–8 hours. Monitor regioselectivity via ¹H NMR to confirm C4 functionalization .

Q. What challenges arise in interpreting X-ray crystallography data for this compound, and how can they be addressed?

- Methodological Answer : The trifluoroethyl group introduces disorder in crystal lattices due to rotational flexibility. To mitigate this:

- Grow crystals at low temperature (e.g., –20°C) in slow-evaporating solvents (e.g., ethyl acetate/hexane).

- Apply restraints during refinement using software like SHELXL.

- Compare bond lengths/angles with similar structures (e.g., C–Br: ~1.89 Å; C–CF₃: ~1.54 Å) to validate geometry .

Q. How can contradictory biological activity data for pyrazole derivatives be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for trifluoroethyl metabolism .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify key interactions (e.g., halogen bonding via Br) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) and incubation time .

Q. What strategies improve the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Add stabilizing agents (e.g., 1% BHT) to prevent ester hydrolysis.

- Basic Conditions : Use non-nucleophilic bases (e.g., DBU) in aprotic solvents (e.g., DMF) to minimize de-bromination.

- Monitor degradation via UPLC-MS every 2 hours to identify breakdown products (e.g., free carboxylic acid at m/z 302) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.